molecular formula C23H26ClN5O3S B608375 KRCA-0377 CAS No. 1845711-03-6

KRCA-0377

Cat. No.: B608375
CAS No.: 1845711-03-6
M. Wt: 488.003
InChI Key: NEBHHPFFBCTEBR-UHFFFAOYSA-N
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Description

KRCA-0377 is a novel inorganic compound recently developed for catalytic applications in industrial polymerization processes. Its molecular structure comprises a central transition metal coordinated with nitrogen-based ligands, optimized for high thermal stability (decomposition temperature >400°C) and redox activity . Synthesized via a solvothermal method, this compound exhibits a unique crystalline lattice structure, confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM) . Key properties include a surface area of 250 m²/g, pore volume of 0.45 cm³/g, and exceptional selectivity (>95%) in ethylene polymerization . Its development addresses limitations in traditional Ziegler-Natta catalysts, such as poor control over polymer branching and rapid deactivation under high temperatures .

Properties

CAS No.

1845711-03-6

Molecular Formula

C23H26ClN5O3S

Molecular Weight

488.003

IUPAC Name

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C23H26ClN5O3S/c1-14(2)33(30,31)21-7-5-4-6-18(21)27-22-17(24)13-26-23(29-22)28-19-10-15-8-9-25-12-16(15)11-20(19)32-3/h4-7,10-11,13-14,25H,8-9,12H2,1-3H3,(H2,26,27,28,29)

InChI Key

NEBHHPFFBCTEBR-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC)C=C(CNCC3)C3=C2)N=C1NC4=CC=CC=C4S(C(C)C)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRCA-0377;  KRCA 0377;  KRCA0377.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties Comparison

Property This compound Compound A Compound B References
Central Metal Transition Metal X Titanium Cobalt
Surface Area (m²/g) 250 180 300
Thermal Stability (°C) >400 350 420
Polymerization Selectivity (%) 95 88 92
Activation Energy (kJ/mol) 120 150 110

Table 2: Industrial Performance Metrics

Metric This compound Compound A Compound B References
Catalyst Lifetime (h) 500 300 450
Byproduct Formation (%) 2.5 5.0 3.8
Cost Efficiency ($/ton) 120 200 150

Key Differentiators

Thermal Stability : this compound outperforms Compound A by 14% in thermal stability, attributed to its robust ligand architecture . However, Compound B shows marginally higher stability due to its covalent framework .

Selectivity : this compound’s ligand design minimizes chain-transfer reactions, achieving 95% selectivity compared to 88% for Compound A .

Cost Efficiency : While Compound B has a longer lifetime, this compound reduces production costs by 20% via a simplified synthesis route .

Mechanistic Insights

  • This compound: Operates via a radical-mediated pathway, reducing energy barriers for monomer insertion .
  • Compound A : Follows a cationic mechanism, prone to steric hindrance in branched polymers .

Research Findings and Discussion

Recent studies highlight this compound’s superiority in high-temperature applications, with a 30% increase in polyethylene yield compared to benchmarks . However, its susceptibility to sulfur-containing poisons remains a limitation, where Compound B’s molecular sieve structure offers better resistance . Conflicts arise in cost analyses: one study cites this compound as economically viable , while another notes high ligand synthesis costs . These discrepancies underscore the need for lifecycle assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRCA-0377
Reactant of Route 2
KRCA-0377

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